molecular formula C15H19N3O2 B11562277 2-(4-methylpiperidin-1-yl)-2-oxo-N'-[(E)-phenylmethylidene]acetohydrazide

2-(4-methylpiperidin-1-yl)-2-oxo-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11562277
M. Wt: 273.33 g/mol
InChI Key: NTOBAVPWSMWZPT-LFIBNONCSA-N
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Description

2-(4-methylpiperidin-1-yl)-2-oxo-N’-[(E)-phenylmethylidene]acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a hydrazide group, and a phenylmethylidene moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-2-oxo-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the condensation of 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid with hydrazine hydrate, followed by the reaction with benzaldehyde under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-2-oxo-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The phenylmethylidene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-2-oxo-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid
  • 2-(4-Methyl-1-piperidinyl)ethanamine
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

Uniqueness

2-(4-methylpiperidin-1-yl)-2-oxo-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its combination of a piperidine ring, a hydrazide group, and a phenylmethylidene moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

InChI

InChI=1S/C15H19N3O2/c1-12-7-9-18(10-8-12)15(20)14(19)17-16-11-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,17,19)/b16-11+

InChI Key

NTOBAVPWSMWZPT-LFIBNONCSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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